molecular formula C9H12N3O7P-2 B127938 2'-Deoxycytidine-5'-monophosphate CAS No. 1032-65-1

2'-Deoxycytidine-5'-monophosphate

Cat. No. B127938
CAS RN: 1032-65-1
M. Wt: 307.2 g/mol
InChI Key: NCMVOABPESMRCP-SHYZEUOFSA-N
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Description

2'-Deoxycytidine-5'-monophosphate (dCMP) is a nucleotide that plays a crucial role in the structure and function of DNA. It is a component of the genetic material in cells and participates in various biological processes, including DNA replication and repair. The molecule consists of a cytosine base, a deoxyribose sugar, and a phosphate group, which are essential for the formation of the DNA backbone and base pairing .

Synthesis Analysis

The synthesis of dCMP and its derivatives has been explored in several studies. One approach involves the transformation of 5-substituted 2'-deoxyuridines into N(4)-hydroxy-2'-deoxycytidines, followed by conversion to their 5'-monophosphates using a wheat shoot phosphotransferase system . Another method describes the synthesis of 5-hydroxy-2'-deoxycytidine phosphoramidite, which can be incorporated into oligonucleotides . Additionally, radioactive dCMP derivatives have been synthesized for use in biological and biochemical experiments .

Molecular Structure Analysis

The molecular structure of dCMP has been elucidated through crystallography, revealing details such as base pairing and hydrogen bonding. In one study, dCMP was crystallized, and the structure showed protonated base-paired dimers and tight hydrogen-bonded columns formed by H2PO4- anions . The base pairs were found to be triple H-bonded with specific N(3)…N(3) distances, and the sugar puckers were predominantly in the 2'-endo conformation .

Chemical Reactions Analysis

dCMP undergoes various chemical reactions, including interactions with low energy electrons (LEEs) that can induce single strand breaks in DNA. This process involves the formation of a transient metastable anion when LEEs attach to the cytosine nucleobase, followed by electron transfer to the σ* orbital of the sugar-phosphate bond . Additionally, dCMP can bind metal ions such as Mg2+, Cu2+, and Zn2+, forming complexes that have been studied for their stability and metal ion-binding properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dCMP have been characterized through different analytical techniques. Potentiometric pH titration has been used to determine the acidity constants of dCMP, revealing its basicity compared to its ribonucleotide counterpart . High-performance liquid chromatography (HPLC) has been optimized for the separation of dCMP and its methylated derivative, which is important for monitoring DNA demethylation and understanding gene regulation . The solvatochromic and pH-sensitive properties of dCMP derivatives have also been explored, with implications for sensing protein-DNA interactions .

Scientific Research Applications

  • DNA and RNA Biosynthesis

    • Field : Molecular Biology
    • Application : dCMP is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase (EC 2.7.4.4) to form dCDP which upon phosphorylation to dCTP supports DNA and RNA biosynthesis .
    • Method : The process involves the enzymatic conversion of dCMP to dCDP by UMP/CMP kinase, followed by further phosphorylation to dCTP .
    • Results : This process is fundamental to the synthesis of DNA and RNA, which are essential for all cellular functions .
  • Raman Spectroscopic Studies

    • Field : Physical Chemistry
    • Application : dCMP has been used in Raman spectroscopic studies to determine its Raman total half bandwidths .
    • Method : The compound is likely dissolved in a suitable solvent and then analyzed using Raman spectroscopy .
    • Results : The specific outcomes of these studies are not detailed in the sources, but they would typically involve the determination of molecular properties .
  • Cell Proliferation Studies

    • Field : Cellular Biology
    • Application : dCMP has been used in cell proliferation studies of human intestinal Caco-2 cell line and peripheral blood mononuclear cells (PBMCs) .
    • Method : The exact method is not specified, but it likely involves the incorporation of dCMP into the DNA of proliferating cells .
    • Results : The specific outcomes of these studies are not detailed in the sources, but they would typically involve the determination of cell proliferation rates .

Safety And Hazards

DCMP may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

DCMP and its analogs have a wide variety of applications, from substrates and inhibitors in enzymatic research to anticancer and antiviral drugs . There is ongoing research into the influence of the structure of dCMP on a polyurethane delivery system , and new techniques for the analysis of metabolic pathways of cytidine .

properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMVOABPESMRCP-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25609-92-1
Record name Poly dC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25609-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20908251
Record name 2′-Deoxycytidine-5′-monophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dCMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deoxycytidine 5'-monophosphate

CAS RN

1032-65-1, 25609-92-1
Record name 2′-Deoxycytidine-5′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxycytidine monophosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(dC)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025609921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxycytidine-5'-Monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03798
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2′-Deoxycytidine-5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYCYTIDINE 5'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7A9174XQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dCMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
933
Citations
RL Momparler, M Rossi, J Bouchard, C Vaccaro… - Molecular …, 1984 - ASPET
5-AZA-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP) was tested as a substrate, and 5-aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP) was tested as an allosteric effector of …
Number of citations: 35 molpharm.aspetjournals.org
J Havliš, JE Madden, AL Revilla, J Havel - Journal of Chromatography B …, 2001 - Elsevier
… of 2′-deoxycytidine-5′-monophosphate and 5-methyl-2′-deoxycytidine-5′-monophosphate in … The final resolution achieved between 2′-deoxycytidine-5′-monophosphate and 5-…
Number of citations: 32 www.sciencedirect.com
L Liu, DV Santi - Biochemistry, 1993 - ACS Publications
MATERIALS AND METHODS Materials, Mutagenesis, Protein Purification, and Enzyme Assays. These were as described previously (Kealey & Santi, 1992; Liu & Santi, 1992, 1993). …
Number of citations: 41 pubs.acs.org
R Bhaskaran, M Sarma - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
… Before explaining the details on the time dependent quantum mechanical aspects, let us briefly discuss about the modeled gas phase system 2′-deoxycytidine-5′-monophosphate, in …
Number of citations: 15 pubs.rsc.org
B Song, G Feldmann, M Bastian, B Lippert… - Inorganica chimica acta, 1995 - Elsevier
The acidity constants of diprotonated 2′-deoxycytidine 5′-monophosphate, ie H 2 (dCMP) ± , were determined by potentiometric pH titration in aqueous solution (25 C; I = 0.1 M, …
Number of citations: 33 www.sciencedirect.com
M Koplūnaitė, K Butkutė, D Špelveris, N Urbelienė… - Catalysts, 2022 - mdpi.com
… To verify the catalytic capabilities of the purified nucleoside kinases, enzymatic 2′-deoxycytidine 5′-monophosphate synthesis was performed using D. melanogaster …
Number of citations: 3 www.mdpi.com
DA Pearlman, SH Kim - Biopolymers: Original Research on …, 1985 - Wiley Online Library
… 2’-Deoxycytidine-5-monophosphate zwitterion with the atomic partial charges determined in this study indicated at their respective atoms. Charges are in units of an electron charge. …
Number of citations: 47 onlinelibrary.wiley.com
I Zlatev, A Giraut, F Morvan, P Herdewijn… - Bioorganic & medicinal …, 2009 - Elsevier
… In conclusion, a newly designed phosphoramidate conjugate of 2′-deoxycytidine-5′-monophosphate 1, bearing a non-natural δ-di-carboxybutylamino moiety was prepared. As …
Number of citations: 37 www.sciencedirect.com
F Borcan, T Vlase, G Vlase, R Popescu… - Journal of Functional …, 2023 - mdpi.com
… The amount of 2’-Deoxycytidine-5’-monophosphate sodium salt successfully entrapped inside the carrier particles was found by reporting the quantity of the free drug to the total added …
Number of citations: 7 www.mdpi.com
F Borcan, T Vlase, G Vlase, R Popescu, CM Soica - 2023 - preprints.org
The drug delivery systems receive more and more attention for the control and treatment of many diseases due to their increased number in recent years. The main aims of this study …
Number of citations: 0 www.preprints.org

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